![molecular formula C22H30O2 B14686220 [1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl- CAS No. 32569-81-6](/img/structure/B14686220.png)
[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is a complex organic compound characterized by its biphenyl structure with hydroxyl groups at the 2,2’ positions and tert-butyl groups at the 5,5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. Its structural analogs are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory agents, antioxidants, and other pharmacological activities.
Industry
Industrially, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl): Similar but without the methyl groups, affecting its reactivity and applications.
[1,1’-Biphenyl]-2,2’-diol, 3,3’-dimethyl: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- imparts unique steric and electronic properties
特性
CAS番号 |
32569-81-6 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(21(3,4)5)11-17(19(13)23)18-12-16(22(6,7)8)10-14(2)20(18)24/h9-12,23-24H,1-8H3 |
InChIキー |
BFJFLVLVQASLOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


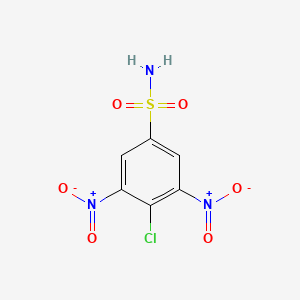
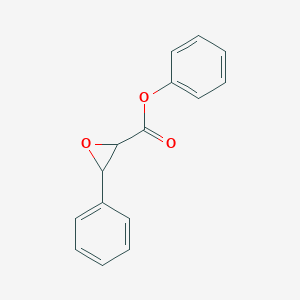
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
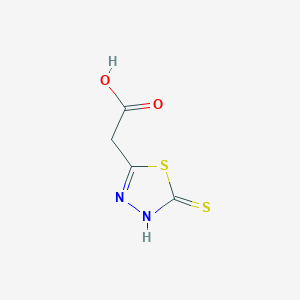
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
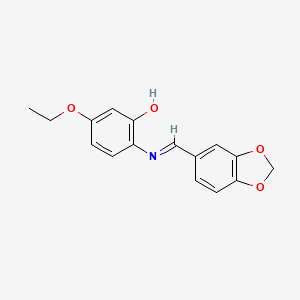
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
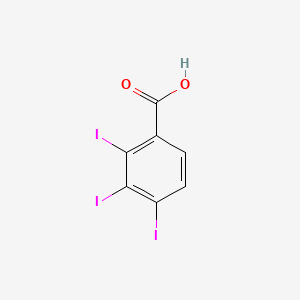

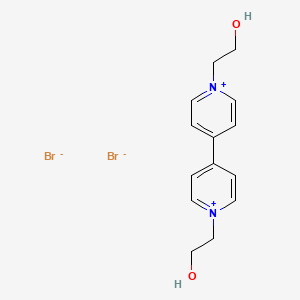

![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)


